molecular formula C22H29NOS B13995990 N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide CAS No. 59408-53-6

N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide

Cat. No.: B13995990
CAS No.: 59408-53-6
M. Wt: 355.5 g/mol
InChI Key: GKGQQKTUHAIWBG-UHFFFAOYSA-N
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Description

N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide is a chemical compound with the molecular formula C22H29NOS It is known for its unique structure, which includes a thioamide group, a hydroxy group, and two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide typically involves the reaction of 2,2-diphenyl-2-hydroxyethanethioamide with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and purification methods are carefully controlled to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thioamide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide involves its interaction with specific molecular targets. The hydroxy and thioamide groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibutyl-2-hydroxy-2,2-diphenylethanamide: Similar structure but lacks the thioamide group.

    N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioester: Contains a thioester group instead of a thioamide group.

    N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioether: Contains a thioether group instead of a thioamide group.

Uniqueness

N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide is unique due to the presence of both hydroxy and thioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

59408-53-6

Molecular Formula

C22H29NOS

Molecular Weight

355.5 g/mol

IUPAC Name

N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide

InChI

InChI=1S/C22H29NOS/c1-3-5-17-23(18-6-4-2)21(25)22(24,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,24H,3-6,17-18H2,1-2H3

InChI Key

GKGQQKTUHAIWBG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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